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Compound of Interest

Compound Name:
(+/-)-ACETYLCARNITINE

CHLORIDE

CAS No.: 2504-11-2

Cat. No.: B1663038 Get Quote

Abstract & Core Utility
(+/-)-Acetylcarnitine Chloride (ALCAR) is a membrane-permeable acetyl ester of the amino

acid L-carnitine. In the context of mitochondrial research, it serves as a critical metabolic probe

and therapeutic candidate.[1] Its primary utility lies in its ability to bypass the pyruvate

dehydrogenase (PDH) complex, directly replenishing the mitochondrial Acetyl-CoA pool for the

Tricarboxylic Acid (TCA) cycle. This makes it an essential tool for studying mitochondrial

dysfunction in neurodegenerative models (Alzheimer’s, Parkinson’s), aging, and ischemic

injury.

Critical Reagent Note (Stereochemistry): The reagent specified is the racemic mixture (+/-).

L-Isomer: The biologically active form that facilitates fatty acid transport and Acetyl-CoA

buffering.

D-Isomer: Biologically inactive in this context and may competitively inhibit carnitine

acetyltransferases (CAT/CPT).

Experimental Adjustment: When using the racemate for biological assays, researchers must

account for the 50% active fraction. If high precision in transport kinetics is required, pure L-

Acetylcarnitine is recommended. This protocol assumes the use of the racemate with dosage

adjustments to target the active L-concentration.
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Mechanism of Action
To effectively design experiments with ALCAR, one must understand its dual role as a

metabolic fuel and a molecular chaperone.

Bioenergetic Rescue: ALCAR donates its acetyl group to Coenzyme A (CoA) inside the

mitochondria via Carnitine Acetyltransferase (CAT). This forms Acetyl-CoA, which enters the

Krebs cycle, driving ATP production even when glucose metabolism (glycolysis/PDH) is

impaired.[2]

Antioxidant & Membrane Stabilization: ALCAR acts as a direct scavenger of superoxide

anions and stabilizes the mitochondrial membrane cardiolipin, preventing cytochrome c

release and apoptosis.

Acetylcholine Synthesis: In neuronal models, the donated acetyl group can be utilized for

acetylcholine synthesis, linking mitochondrial health to neurotransmission.

Visualization: ALCAR Mitochondrial Rescue Pathway
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Figure 1: ALCAR bypasses the glycolytic bottleneck by directly fueling the TCA cycle via Acetyl-

CoA donation.

Experimental Design Considerations
Solubility & Stability

Solvent: Water (up to 100 mg/mL), Ethanol, or PBS.

pH Sensitivity: Stable at neutral/acidic pH (pH 3.0–7.0). Rapidly hydrolyzes at pH > 9.0.

Storage: Store powder at -20°C (hygroscopic). Stock solutions should be fresh or stored at

-80°C. Avoid repeated freeze-thaw cycles.

Dosage Strategy
When using the racemate (+/-), double the concentration relative to pure L-ALCAR protocols to

achieve the same active moiety exposure, while monitoring for D-isomer toxicity.

Application
In Vitro
Concentration
(Active L-Form)

In Vivo Dosage
(Rodent)

Duration

Mitochondrial

Respiration
50 – 100 µM

100 – 300 mg/kg

(IP/Oral)

Acute (1-4h) or

Chronic (2-4 weeks)

Neuroprotection (Anti-

Aβ)
10 – 50 µM 300 – 500 mg/kg Pre-treatment (24h)

Excitotoxicity Rescue 0.5 – 1.0 mM 500 mg/kg Co-treatment

Detailed Protocols
Protocol A: Mitochondrial Respiration Rescue (Seahorse
XF Assay)
Objective: To assess ALCAR's ability to restore Oxygen Consumption Rate (OCR) in cells

treated with a mitochondrial toxin (e.g., Rotenone or Amyloid-beta).
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Materials:

Seahorse XF Analyzer (Agilent).

Cells: SH-SY5Y (neuronal) or primary cortical neurons.

Stressor: Rotenone (Complex I inhibitor) or Oligomycin.

Reagent: (+/-)-Acetylcarnitine Chloride (dissolved in assay medium, pH 7.4).

Workflow:

Seeding: Plate cells at 20,000–40,000 cells/well in XF microplates. Culture overnight.

Pre-treatment:

Group A (Control): Vehicle only.

Group B (Model): Rotenone (100 nM) for 24h (induces dysfunction).

Group C (Rescue): Rotenone (100 nM) + (+/-)-ALCAR (200 µM) for 24h. Note: 200 µM

racemate ≈ 100 µM L-isomer.

Assay Prep: Wash cells 2x with XF Assay Medium (unbuffered DMEM, pH 7.4). Incubate at

37°C (non-CO2) for 1 hour.

Injection Strategy (Mito Stress Test):

Port A: Oligomycin (ATP Synthase inhibitor) – 1.0 µM.

Port B: FCCP (Uncoupler) – 0.5–1.0 µM.

Port C: Rotenone/Antimycin A (ETC shutdown) – 0.5 µM.

Measurement: Record OCR at baseline and after each injection.

Expected Results:

Basal Respiration: Reduced in Group B; partially restored in Group C.
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ATP-Linked Respiration: Significantly higher in ALCAR-treated cells compared to Rotenone-

only.

Spare Respiratory Capacity: ALCAR treatment typically enhances the cell's ability to respond

to maximal stress (FCCP response).

Protocol B: Oxidative Stress Protection (ROS Assay)
Objective: Quantify the antioxidant capacity of ALCAR against H2O2-induced stress.

Materials:

Fluorescent Probe: DCFDA (2',7'-dichlorofluorescin diacetate).

Plate Reader (Ex/Em: 485/535 nm).

Workflow:

Culture: Seed cells in black 96-well plates.

ALCAR Loading: Treat cells with 0, 50, 100, 200 µM (+/-)-ALCAR for 24 hours.

Induction: Add H2O2 (100 µM) for 4 hours.

Staining: Wash cells with PBS.[3] Add 10 µM DCFDA in serum-free media. Incubate 30 min

at 37°C in dark.

Quantification: Wash 2x with PBS and measure fluorescence.

Calculation: Normalize fluorescence to total protein content (BCA assay).

Experimental Workflow Diagram:
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Figure 2: Integrated workflow for assessing mitochondrial protection.

Troubleshooting & Expert Tips
Issue Possible Cause Solution

Low Solubility
pH is too basic or solvent is

cold.

Dissolve in water/PBS at room

temp; ensure pH < 7.5 initially.

No Effect Observed
D-isomer inhibition or

insufficient L-dose.

Increase racemate

concentration by 2x or switch

to pure L-ALCAR for validation.

High Variability
Hygroscopic powder

degradation.

Use fresh stock solutions. Do

not store diluted aliquots > 1

month.

Cell Toxicity
Acidic shift in media at high

concentrations.

Check pH of media after

adding ALCAR; re-adjust to 7.4

if > 1 mM is used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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